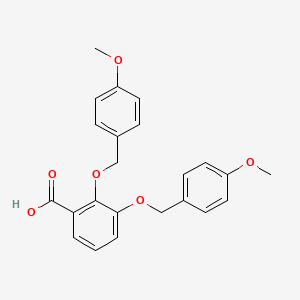

2,3-Bis(4-methoxybenzyloxy)benzoic acid

Description

2,3-Bis(4-methoxybenzyloxy)benzoic acid (CAS: 137054-46-7) is a synthetically modified benzoic acid derivative. It is synthesized via a two-step process:

Protection of 2,3-dihydroxybenzoic acid: The hydroxyl groups at positions 2 and 3 of benzoic acid are protected using 4-methoxybenzyl bromide in the presence of sodium hydride (NaH) in DMF, yielding 4-methoxybenzyl 2,3-bis(4-methoxybenzyloxy)benzoate (19) .

Hydrolysis: The ester intermediate (19) is hydrolyzed under basic conditions (2N NaOH) to produce the free carboxylic acid (20) with a 90% yield .

This compound is notable for its role in synthesizing vibriobactin conjugates for vaccine development. Its 4-methoxybenzyl (PMB) protecting groups enable selective deprotection under mild conditions while preserving disulfide bonds in complex molecules .

Properties

Molecular Formula |

C23H22O6 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

2,3-bis[(4-methoxyphenyl)methoxy]benzoic acid |

InChI |

InChI=1S/C23H22O6/c1-26-18-10-6-16(7-11-18)14-28-21-5-3-4-20(23(24)25)22(21)29-15-17-8-12-19(27-2)13-9-17/h3-13H,14-15H2,1-2H3,(H,24,25) |

InChI Key |

RVSOJWZOMHTFKR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=C(C=C3)OC)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

2,3-Bis(benzyloxy)benzoic Acid

- Structure : Benzyl groups replace PMB groups at positions 2 and 3.

- Synthesis : Reacts 2,3-dihydroxybenzoic acid with benzyl bromide and K₂CO₃ in acetone, followed by LiOH hydrolysis (80% yield) .

- Applications : Used in amide synthesis via acid chloride intermediates .

- Key Differences :

3,4-Bis(benzyloxy)benzoic Acid

- Structure : Benzyl groups at positions 3 and 4.

- Market Data : Global production capacity reached 1,200 tons in 2020, with a compound annual growth rate (CAGR) of 5.2% projected through 2025 .

- Key Differences :

2-Chloro-3,4-bis(4-methoxybenzyloxy)benzoic Acid

- Structure : Chlorine substituent at position 2 with PMB groups at 3 and 4.

- Key Differences: Chlorine enhances electrophilicity, influencing reactivity in cross-coupling reactions. Higher molecular weight (C₂₄H₂₂ClO₇) compared to the non-chlorinated analogue .

Functional Analogues

2,3-Dihydroxybenzoic Acid

- Structure : Free hydroxyl groups at positions 2 and 3.

- Natural Occurrence : Found in avocado extracts and microbial metabolites with antioxidant activity .

- Key Differences :

4-Methoxy-2,3-dimethylbenzoic Acid

- Structure : Methoxy group at position 4 and methyl groups at 2 and 3.

- Properties : Lower solubility in polar solvents due to hydrophobic methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.